2,2,5-trimethyl-3(2H)-furanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,5-trimethylfuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZQNBOJJFNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(O1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165985 | |
| Record name | 3(2H)-Furanone, 2,2,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-45-1 | |
| Record name | 3(2H)-Furanone, 2,2,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 2,2,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2,5 Trimethyl 3 2h Furanone and Its Analogues
Strategies for the Construction of the Furanone Core Structure
The formation of the 3(2H)-furanone ring system can be achieved through several distinct chemical pathways, ranging from traditional cyclization reactions to more complex catalytic and reaction cascades.
Conventional methods for synthesizing the 3(2H)-furanone core often rely on intramolecular cyclization reactions of appropriately functionalized acyclic precursors. A variety of strategies have been reported, demonstrating the versatility of synthetic approaches.
One established strategy involves the aldol (B89426) condensation of an aldehyde with the enolate derived from 3-methyl-3-(trimethylsiloxy)-2-butanone. The resulting intermediate undergoes oxidation, typically with Collins reagent, to yield a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration afford the corresponding 3(2H)-furanone. researchgate.net
Other notable conventional methods include:
Cycloisomerization of allenic hydroxyketones: This method provides an efficient route to 3(2H)-furanones and can be achieved in water without the need for expensive metal catalysts. organic-chemistry.org
Base-induced intramolecular cyclization: (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salts can undergo rapid intramolecular cyclization in the presence of a base to yield 5-aryl-3(2H)-furanones under mild conditions. organic-chemistry.org
Transition-metal catalysis: Gold-catalyzed cyclization of γ-hydroxyalkynones offers a mild and effective method for producing substituted 3(2H)-furanones. organic-chemistry.orgacs.org Similarly, palladium complexes have been used to synthesize furanones from α-ethynyl tertiary alcohols and acyl halides under a carbon dioxide atmosphere. researchgate.net
These methods highlight the diverse range of starting materials and reaction conditions that can be employed to construct the 3(2H)-furanone scaffold.
Brønsted acids have emerged as effective catalysts for the synthesis of multi-substituted 3(2H)-furanones. A particularly powerful method involves the reaction of 5,5-dialkyl-substituted 4-diazo-3(2H)-furanones with Brønsted acids such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH). researchgate.netthieme-connect.com This reaction proceeds through the elimination of nitrogen, followed by a 1,2-nucleophilic rearrangement, to selectively form 4,5-disubstituted 3(2H)-furanones in high yields. researchgate.netthieme-connect.com
The decomposition of various diazoketones using trifluoroacetic acid has been shown to produce the corresponding 3(2H)-furanones in yields ranging from 73% to 98%. thieme-connect.com The reaction is highly efficient for generating a range of substituted furanones, including those with spirocyclic systems. thieme-connect.com For instance, diazoketones with spirocyclopentyl and spirocyclohexyl substituents readily undergo decomposition at room temperature to produce annulated 3(2H)-furanones in high yields (75–91%). thieme-connect.com
In some cases, a cooperative catalytic system involving both a Lewis acid and a Brønsted acid can be used. Such a system facilitates a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water to form the 3(2H)-furanone structure. researchgate.netnih.gov
| Starting Diazoketone | Product | Yield (%) |
|---|---|---|
| 4-Diazo-2,2,5,5-tetramethyl-dihydrofuran-3-one | 2,2,4,5-Tetramethyl-3(2H)-furanone | 98 |
| 4-Diazo-5,5-diethyl-2,2-dimethyl-dihydrofuran-3-one | 4,5-Diethyl-2,2-dimethyl-3(2H)-furanone | 95 |
| 4-Diazo-2,2-dimethyl-5,5-diphenyl-dihydrofuran-3-one | 2,2-Dimethyl-4,5-diphenyl-3(2H)-furanone | 91 |
| 4-Diazo-2,2-dimethyl-5,5-di(p-tolyl)dihydrofuran-3-one | 2,2-Dimethyl-4,5-di(p-tolyl)-3(2H)-furanone | 73 |
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant pathway for the formation of many flavor and aroma compounds, including furanone derivatives. nih.govlatu.org.uy This complex cascade of reactions is responsible for the characteristic flavors in a wide variety of cooked foods. nih.govmdpi.comacs.org
The formation of 3(2H)-furanones via the Maillard reaction is thought to proceed through the 1-deoxyosone pathway. imreblank.ch The initial step is the condensation of a sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori compound. latu.org.uyfrontiersin.org The Amadori compound can then undergo 1,2-enolization followed by the elimination of the amino group to yield a 1-deoxyosone intermediate. imreblank.chfrontiersin.org Subsequent dehydration and cyclization of this intermediate lead to the formation of the 3(2H)-furanone ring. imreblank.chfrontiersin.org
Important furanone flavor compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), are well-known products of the Maillard reaction. mdpi.comacs.org While hexose (B10828440) sugars are typical precursors for HDMF, it has also been shown that pentose (B10789219) sugars can react with amino acids like glycine (B1666218) or alanine (B10760859) to form HDMF as a side-product. imreblank.ch
Brønsted Acid-Catalyzed Reactions in Furanone Synthesis
Utilization of 2,2,5-trimethyl-3(2H)-furanone as a Key Synthetic Building Block
This compound serves as a versatile starting material, or building block, for the synthesis of more complex molecules. Its structure contains reactive sites, notably the methyl group at the C5 position, which can participate in condensation reactions.
A common application is the base-catalyzed aldol-type condensation with various aromatic aldehydes. In this reaction, the methyl group at the C5 position is deprotonated by a base, such as sodium hydroxide (B78521), to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent dehydration of the aldol adduct yields a new carbon-carbon double bond, effectively extending the furanone structure.
This methodology has been successfully used to synthesize vinyl-substituted furanones, which are of interest in various chemical and biological studies. prepchem.comprepchem.com
| Aldehyde Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|
| 3,5-Dichlorobenzaldehyde | 5-[2-(3,5-Dichlorophenyl)ethenyl]-2,2-dimethyl-3(2H)-furanone | 1N NaOH, Ethanol, 60°C, 4h | prepchem.com |
| 4-Cyanobenzaldehyde | 4-[2-(2,3-Dihydro-2,2-dimethyl-3-oxo-5-furanyl)ethenyl]benzonitrile | 1N NaOH, Ethanol, Room Temp., 24h | prepchem.com |
Derivatization and Functionalization of the this compound Skeleton
The functionalization of the this compound skeleton allows for the creation of a library of derivatives with potentially new properties. The primary points for derivatization are the C5 methyl group and the C4 position adjacent to the ketone.
As detailed in the previous section, the most straightforward functionalization involves the condensation reaction at the C5 methyl group with aldehydes. prepchem.comprepchem.com This reaction introduces an ethenyl-aryl substituent, significantly altering the molecule's size and electronic properties.
Further derivatization can be envisioned at other positions. For example, the reactivity of the related compound tetrahydro-2,2,5,5-tetramethyl-3(2H)-furanone with strong acids leads to a variety of products resulting from ring-opening, rearrangement via methyl migration, and reclosure to form carbocyclic products. cdnsciencepub.com While these conditions are harsh, they indicate the potential for skeletal rearrangements.
Additionally, the ketone functional group at the C3 position is a target for derivatization. Standard ketone chemistry, such as reduction to a hydroxyl group or reaction with organometallic reagents, could be applied to introduce new functional groups and stereocenters. The protons on the C4 position, being alpha to the carbonyl, could also be involved in enolization and subsequent reactions, although the reactivity at the C5 methyl group appears to be dominant in base-catalyzed aldol-type reactions.
Chemical Reactivity and Mechanistic Investigations of 2,2,5 Trimethyl 3 2h Furanone
Acid-Catalyzed Reactions and Ring-Opening Mechanisms
The furanone core is susceptible to reactions under acidic conditions, which can lead to ring-opening or other transformations. Studies on analogous compounds provide a framework for understanding the reactivity of 2,2,5-trimethyl-3(2H)-furanone.
For instance, the reaction of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, a saturated analog, with strong acids like 96% sulfuric acid or hot polyphosphoric acid, results in a variety of products derived from ring-opening and subsequent rearrangements. cdnsciencepub.comcdnsciencepub.com The initial step is believed to be the protonation of the carbonyl oxygen, which facilitates the cleavage of the furanone ring. This generates reactive carbocation intermediates that can undergo various subsequent reactions, including elimination and cyclization, to form products such as unsaturated ketones and cyclopentenones. cdnsciencepub.comcdnsciencepub.com
In other furanone systems, acid catalysis is employed to achieve specific synthetic outcomes. For example, the treatment of α-acyloxy nitriles with hydrogen halide gas in nonpolar solvents can induce cyclization to form 4-amino-2(5H)-furanones. oup.com Similarly, Brønsted acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) catalyze the transformation of 4-diazodihydrofuran-3-ones, leading to rearranged 3(2H)-furanone products. researchgate.net In the case of 3,4-dihalo-5-hydroxy-2(5H)-furanones, the furanone ring can react in its acyclic form under acidic conditions. semanticscholar.org This highlights that acid-catalyzed ring-opening is a key mechanistic pathway for this class of compounds.
Intramolecular Rearrangement Processes within the Furanone System
The furanone scaffold can undergo various intramolecular rearrangements, often catalyzed by transition metals, to yield more complex molecular architectures. These processes are of significant interest in synthetic chemistry for the construction of novel heterocyclic systems.
One notable example is the rhodium(II)-catalyzed reaction of α-diazo-β-ketoesters that possess a cyclic unsaturated acetal (B89532) group. This process proceeds through the formation of an oxonium ylide intermediate, which then undergoes a researchgate.netoup.com-sigmatropic rearrangement. acs.org This tandem sequence allows for the controlled creation of adjacent quaternary stereocenters. Subsequent acid-catalyzed elimination and lactonization can lead to complex spirofuranone structures. acs.org
Other metal-catalyzed rearrangements have also been explored. Silver(I) has been shown to mediate an intramolecular rearrangement of a 2,2,5-trisubstituted 3(2H)-furanone system. oup.com Furthermore, rhodium(II) catalysts are effective in promoting the intramolecular O-H insertion reactions of δ-hydroxy-α-diazoesters, which cyclize to form 3(2H)-furanone-2-carboxylates. scite.ai Mechanistic studies suggest that these reactions can involve sequential O-H insertion followed by a concerted sigmatropic rearrangement, particularly in substrates containing allylic azide (B81097) functionalities. scite.ai
Thermolysis can also induce rearrangements. For example, a keto allene (B1206475) oxide, which can be formed from an allenic ketone precursor, rearranges to a 3(2H)-furanone upon heating. researchgate.net
Degradation Pathways and Reaction Product Analysis under Controlled Conditions
The degradation of furanones is relevant to food chemistry, where they contribute to aroma and flavor profiles, and to atmospheric chemistry. The stability of this compound and its analogs is influenced by factors such as heat, light, and the chemical environment.
Atmospheric degradation is another important pathway. The photooxidation of aromatic compounds like 1,3,5-trimethylbenzene, initiated by hydroxyl (OH) radicals, can produce furanone derivatives as ring-opening products. york.ac.ukpsu.edu For example, 3,5-methyl-5(2H)-2-furanone has been identified as a product in such reactions, indicating that furanone structures can be formed and subsequently degraded in the atmosphere. york.ac.ukpsu.edu
Controlled degradation studies on materials containing carbohydrates have shown that various furanones are formed and can undergo further reactions. Weathering of biocomposites, for instance, can lead to the formation of 3- and 4-substituted furanones through reactions that involve keto-enol tautomerism and dehydration. frontiersin.org
The table below summarizes products from the degradation of a related furanone under specific conditions.
| Precursor Compound | Reaction Conditions | Major Product Classes | Reference |
| 4-hydroxy-5-methyl-3(2H)-furanone | Reaction with cysteine or H₂S, 140°C, pH 4.5 | Thiols, disulfides, dithiolanones, thiophenones | researchgate.net |
| 1,3,5-trimethylbenzene | OH-initiated photooxidation | 3,5-methyl-5(2H)-2-furanone | york.ac.ukpsu.edu |
Tautomeric Equilibria in 3(2H)-Furanones: A Focus on Keto-Enol Transformations
Tautomerism is a critical aspect of the chemistry of certain 3(2H)-furanones, particularly those with a hydroxyl group at the C4 position, such as the important flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®. This compound exists in a dynamic equilibrium between its keto and enol forms. mdpi.comnih.gov
This keto-enol tautomerism is responsible for the rapid racemization of chiral HDMF. mdpi.comnih.gov The exchange of the proton at the C2 position of the furanone ring is a key step in this process. Studies using ¹H-NMR spectroscopy have traced this proton exchange with deuterium (B1214612) in D₂O. nih.gov
The rate of tautomerism and the position of the equilibrium are highly dependent on pH.
Acidic Conditions (pH < 4): Tautomerism and racemization are catalyzed under strongly acidic conditions (e.g., pH 2). nih.gov
Near-Neutral pH (pH 4-5): The rate of tautomerism is at its lowest in this pH range. mdpi.comnih.gov
Basic Conditions (pH > 7): The rate of tautomerism and racemization is significantly increased. At pH 7.2, approximately 50% of the C2 protons are exchanged within one hour. nih.gov
This pH-dependent behavior is crucial for understanding the stability and stereochemistry of such furanones in various environments, such as in plant cells or food systems. nih.gov The enol form of the furanone can also influence its reactivity. For instance, the enol tautomer of the related compound mesifurane is an intermediate in its isomerization. acs.org In some degradation pathways, keto-enol tautomerism is a key mechanistic step that facilitates further reactions. frontiersin.org
The table below summarizes the effect of pH on the racemization rate of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), which is driven by keto-enol tautomerism.
| pH | Racemization Rate | Reference |
| 2 | Catalyzed | nih.gov |
| 4-5 | Lowest | mdpi.comnih.gov |
| >7 | Catalyzed (increased rate) | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2,2,5 Trimethyl 3 2h Furanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,2,5-trimethyl-3(2H)-furanone. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.
¹H NMR Chemical Shift Assignments and Anisotropy Effects
The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the different proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of nearby functional groups, such as the carbonyl group and the heterocyclic ring.
In a typical ¹H NMR spectrum of a related compound, 4,5,5-trimethyl-tetrahydrofuranone, the methyl protons at C4 display a doublet, indicating coupling to a neighboring proton. semanticscholar.org For this compound, distinct signals are expected for the two methyl groups at the C2 position, the methyl group at the C5 position, and the vinylic proton at C4. The gem-dimethyl groups at C2 are diastereotopic and would be expected to show separate signals. The chemical shift of the vinyl proton is significantly influenced by the electron-withdrawing carbonyl group and the electron-donating effect of the enol ether oxygen.
¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. chemicalbook.com The chemical shifts are indicative of the carbon's hybridization and its chemical environment.
The carbonyl carbon (C3) is characteristically found at a low field (downfield) in the spectrum due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbon (C2) and the olefinic carbons (C4 and C5) also have distinct chemical shifts. The methyl carbons will appear at a higher field (upfield). Analysis of proton-coupled ¹³C NMR spectra can reveal coupling constants between carbons and directly attached protons (¹JCH), which can further aid in signal assignment. For instance, in a study of a similar furanone derivative, the signal of the C-5 methyl carbons appeared at a lower field than that of the C-2 methyl carbons. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C3) | 195-205 |
| C-O (C2) | 85-95 |
| C=C (C5) | 160-170 |
| C=C (C4) | 110-120 |
| CH₃ (at C2) | 20-30 |
| CH₃ (at C5) | 10-20 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC) in Furanone Research
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons. For this compound, a COSY spectrum would show a correlation between the vinylic proton and the protons of the methyl group at C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the methyl protons to the quaternary carbon at C2 and the carbonyl carbon at C3.
Mass Spectrometry (MS) Applications in Identification and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique used for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like this compound within complex mixtures, such as food aromas and essential oils. researchgate.netacademicjournals.org In GC-MS, the gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) provides deeper insights into the fragmentation pathways of the molecule. imreblank.chresearchgate.netacs.org In an MS/MS experiment, a specific ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique helps to establish the connectivity of the molecule by observing the neutral losses and the formation of specific daughter ions. For furanone derivatives, common fragmentation pathways involve the loss of small neutral molecules like CO, CH₃, and C₂H₄O. imreblank.ch Studying these fragmentation mechanisms can help to differentiate between isomers and provide detailed structural information. imreblank.chmcgill.ca
Table 2: Common Fragment Ions in the Mass Spectrum of Alkylated Furanones
| m/z (mass-to-charge ratio) | Possible Fragment Identity/Loss |
| M+ | Molecular Ion |
| M - 15 | Loss of a methyl radical (•CH₃) |
| M - 28 | Loss of carbon monoxide (CO) |
| M - 43 | Loss of an acetyl radical (•C(O)CH₃) |
| 43 | Acetyl cation ([CH₃CO]⁺) |
Note: The specific fragmentation pattern for this compound would need to be determined experimentally.
Chromatographic Separation Methodologies
Chromatography is fundamental to the analysis of this compound, often referred to by its common name Furaneol or its synonym 4-hydroxy-2,5-dimethyl-3(2H)-furanone. nih.govchemicalbook.com These techniques are crucial for separating the compound from complex matrices, assessing its purity, and quantifying its concentration. Due to the compound's polarity, high boiling point, and limited thermal stability, liquid chromatography methods are often preferred over gas chromatography (GC) to avoid potential degradation. acs.orgweinobst.at
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the purity assessment and quantification of this compound. Commercial suppliers often specify a purity of ≥98.0% as determined by HPLC area percentage. avantorsciences.com
Research has established robust reversed-phase HPLC (RP-HPLC) methods for its determination in various samples, including fruit juices and wines. acs.orgacs.org A common approach involves using a C18 stationary phase, which effectively retains the furanone and separates it from other matrix components. acs.orgresearchgate.net The mobile phase typically consists of a binary or ternary solvent system, such as a gradient of water, methanol, and acetonitrile, or an isocratic mixture of acetate (B1210297) buffer and methanol. acs.orgresearchgate.net
Detection is commonly achieved using a UV detector. The wavelength for detection is selected based on the compound's UV absorbance maximum and the potential for interfering substances in the sample matrix. Wavelengths of 280 nm and 286 nm have been successfully employed for quantification. researchgate.netmdpi.com In complex matrices like aged orange juice, a differential UV wavelength method, using the absorbance difference between 335 nm and 292 nm, has been developed to suppress interfering peaks. acs.org These HPLC methods demonstrate excellent analytical performance, with high recovery rates, low detection limits, and good linearity over wide concentration ranges. acs.orgresearchgate.netnih.gov For instance, one method reported a mean recovery of 99.9% and a detection limit of 0.14 µg/mL. acs.orgresearchgate.net
Table 1: Examples of HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-Phase C18 | Reversed-Phase C18 (ODS) |
| Mobile Phase | Ternary gradient: Water, Methanol, Acetonitrile acs.org | Binary: Acetate buffer and Methanol researchgate.net |
| Detection | Differential UV (335 nm and 292 nm) acs.org | UV at 280 nm researchgate.net |
| Recovery | 99.9% acs.org | >90% researchgate.net |
| Detection Limit | Not specified | 0.14 µg/mL researchgate.net |
| Application | Quantification in Orange Juice acs.org | Quantification in Strawberries researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fractionation
Thin-Layer Chromatography (TLC) is a valuable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary fractionation of extracts containing this compound and its derivatives. thieme.dememphis.edu
In synthetic organic chemistry, TLC is routinely used to track the consumption of starting materials and the formation of products in real-time. thieme.dememphis.edu For instance, the progress of reactions involving butenolide structures, which are related to furanones, can be conveniently monitored by TLC analysis. memphis.edu
For fractionation and qualitative analysis, extracts containing furanones can be spotted on TLC plates, such as Merck TLC F254 plates, and developed using various solvent systems tailored to the polarity of the target compounds. iomcworld.com The choice of eluent is critical for achieving good separation. A study analyzing plant extracts containing furanone derivatives utilized several solvent systems of differing polarities, including: iomcworld.com
Benzene/Ethanol/Aluminium hydroxide (B78521) (9:9:1)
Chloroform/Ethyl acetate/Formic acid (5:4:1)
Ethyl acetate/Methanol/Water (4:5:4)
After development, the separated components are visualized. While UV light can be used if the compounds are UV-active, spray reagents are often employed for enhanced detection. A vanillin/sulphuric acid reagent, for example, can reveal the presence of furanones and other compounds as distinct colored bands on the TLC plate. iomcworld.com In biosynthetic studies, radio-TLC has been used to identify radiolabeled derivatives of this compound, confirming their formation pathways. researchgate.netcapes.gov.br
Table 2: TLC Systems for the Analysis of Furanone-Containing Extracts iomcworld.com
| Parameter | System 1 | System 2 | System 3 |
|---|---|---|---|
| Stationary Phase | Merck TLC F254 | Merck TLC F254 | Merck TLC F254 |
| Mobile Phase | Benzene/Ethanol/Aluminium hydroxide (9:9:1) | Chloroform/Ethyl acetate/Formic acid (5:4:1) | Ethyl acetate/Methanol/Water (4:5:4) |
| Visualization | Vanillin/Sulphuric acid reagent | Vanillin/Sulphuric acid reagent | Vanillin/Sulphuric acid reagent |
| Application | Fractionation of plant extracts | Fractionation of plant extracts | Fractionation of plant extracts |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides a unique fingerprint, confirming the presence of its key structural features. iomcworld.comtandfonline.com
The analysis of the IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. For this compound and its isomers, the key functional groups and their expected IR absorptions are:
Hydroxyl (-OH) group: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. One study identified a hydroxyl group band at 3450 cm⁻¹ for a related furanone. iomcworld.com
Carbonyl (C=O) group: A strong, sharp absorption band appears in the region of 1640-1750 cm⁻¹. The exact position depends on the molecular environment (e.g., conjugation, ring strain). A carbonyl absorption for a furanone derivative has been reported at 1645 cm⁻¹. iomcworld.com This is characteristic of a conjugated ketone within a five-membered ring.
Alkene (C=C) group: The carbon-carbon double bond within the furanone ring also gives rise to an absorption band, typically in the 1600-1680 cm⁻¹ region, which may sometimes overlap with the carbonyl peak.
C-H bonds: Absorptions corresponding to C-H stretching in the methyl groups are expected around 2850-3000 cm⁻¹. iomcworld.com C-H bending vibrations are also observed at lower wavenumbers.
C-O bond: The C-O-C ether linkage within the furanone ring results in a strong stretching absorption, typically found in the 1000-1300 cm⁻¹ range.
Fourier Transform Infrared (FTIR) spectra, often obtained using an Attenuated Total Reflectance (ATR) technique, provide high-quality data for structural elucidation. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound and Related Structures iomcworld.com
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching | 3450 |
| Carbonyl (C=O) | Stretching | 1645 |
| Alkyl C-H | Bending | 2990 |
| C-O-C Ether | Stretching | 1000 - 1300 |
Biological Activities and Mechanistic Understanding of 2,2,5 Trimethyl 3 2h Furanone and Furanone Analogues
Antimicrobial Efficacy of 2,2,5-trimethyl-3(2H)-furanone
While this compound is recognized for its contribution to the aroma of various foods, detailed research into its specific antimicrobial efficacy is less extensive compared to its structural analogues. However, studies on closely related furanone compounds, particularly isomers and derivatives, provide significant insight into the antimicrobial potential of this chemical class.
Research has demonstrated that furanone analogues possess a broad spectrum of antimicrobial activity. A prominent example is 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol, which is structurally similar to this compound. DMHF has been shown to be effective against a range of human pathogenic bacteria and fungi. nih.govmdpi.comjmb.or.kr Studies indicate that DMHF exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, without showing hemolytic activity on human erythrocytes. nih.govjmb.or.kr
Another extensively studied derivative, F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone), displays highly specific and potent activity against Gram-positive bacteria. nih.govfrontiersin.org It effectively inhibits the growth of Staphylococcus aureus (including methicillin-resistant strains, MRSA), Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus. nih.gov In contrast, Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli remain largely unaffected by F105. nih.gov
Table 1: Antimicrobial Spectrum of Selected Furanone Analogues
| Furanone Compound | Microorganism | Observed Effect | Reference |
|---|---|---|---|
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Gram-positive & Gram-negative bacteria | Broad-spectrum antimicrobial activity | jmb.or.kr |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans (Fungus) | Antifungal activity; disrupts mycelial forms | nih.govjmb.or.kr |
| F105 | Staphylococcus aureus (MSSA & MRSA) | Inhibits growth at 10-20 mg/L; bactericidal at 40-80 mg/L | frontiersin.org |
| F105 | Staphylococcus epidermidis | Growth repression at 8–16 µg/mL | nih.gov |
| F105 | Bacillus subtilis | Growth repression at 8–16 µg/mL | nih.gov |
| F105 | Pseudomonas aeruginosa | Unaffected at concentrations up to 128 µg/mL | nih.gov |
The mechanisms by which furanones exert their antimicrobial effects vary depending on the specific derivative and the target microorganism.
A primary mechanism for many furanone derivatives, especially those isolated from the marine alga Delisea pulchra, is the inhibition of quorum sensing (QS). tandfonline.com QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. tandfonline.commdpi.com Furanones are structurally similar to bacterial signaling molecules called N-acyl homoserine lactones (AHLs) and can interfere with QS-regulated processes, including virulence factor production and biofilm formation. asm.org
In Gram-positive bacteria, where AHL-signaling is absent, other mechanisms are at play. For the derivative F105, research indicates that its selective activity against Gram-positive bacteria is due to its ability to penetrate their cell walls, a feat it cannot accomplish in Gram-negative bacteria. nih.gov Once inside, F105 induces the formation of reactive oxygen species (ROS) and interacts nonspecifically with numerous intracellular proteins. This dual action impairs the cell's anti-ROS defenses, leading to cell death. nih.gov
For the antifungal activity of DMHF against Candida albicans, the mechanism involves the disruption of the dimorphic transition, which is the ability of the fungus to switch from a yeast-like form to a filamentous, mycelial form. nih.govjmb.or.kr This transition is a key virulence factor, and its inhibition by DMHF points to a potent antifungal effect. nih.gov Furthermore, DMHF has been shown to induce cell cycle arrest at the S and G2/M phases in C. albicans. mdpi.com
Spectrum of Activity against Microorganisms
Anti-biofilm Formation Studies of Furanone Derivatives
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and exhibit increased resistance to antimicrobial agents. Furanone derivatives have emerged as significant inhibitors of biofilm formation.
The anti-biofilm activity of furanones is closely linked to their ability to disrupt quorum sensing. By interfering with these signaling pathways, furanones can prevent the initial attachment of bacteria to surfaces and inhibit the maturation of the biofilm structure. asm.orgnih.gov
Halogenated furanones, in particular, have been shown to effectively inhibit biofilm formation in a wide range of bacteria. mdpi.com For example, synthetic furanones have demonstrated the ability to accelerate the clearance of P. aeruginosa from the lungs in mouse infection models by suppressing QS. oup.com Studies on sulfur-containing derivatives of 2(5H)-furanone found that they repressed biofilm formation by Bacillus subtilis at low concentrations. nih.gov Specifically, certain derivatives were found to inhibit the biosynthesis of the biofilm exopolysaccharide (EPS). nih.gov The disruption of the QS system by furanones has also been shown to reduce the thickness and alter the morphology of biofilms. asm.org
The potent anti-biofilm properties of furanones have significant implications for preventing biofouling on various surfaces, particularly in medical and industrial settings. A major area of research involves the modification of material surfaces by incorporating furanone compounds to create long-lasting antibacterial and anti-biofilm properties. google.com
Scientists have successfully immobilized furanone derivatives onto a variety of substrates. This can be achieved through physical adsorption or, more robustly, through covalent bonding. mdpi.com Covalently attaching furanone molecules to surfaces like silicone rubber catheters, steel, and polymers prevents their leaching and ensures a durable anti-biofilm effect. mdpi.comijres.org Research has shown that furanone-coated catheters can significantly reduce bacterial attachment and tend to cause less severe infections in animal models. mdpi.com This strategy of creating surfaces that actively inhibit the first steps of biofilm formation is a promising approach to prevent infections associated with medical devices. google.com
Inhibition of Microbial Adherence and Biofilm Maturation
Theoretical Investigations into Anti-Cancer Potential of Furanone Skeletons
The furanone structure is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are being actively investigated for their potential as anti-cancer agents. nih.govmdpi.comresearchgate.net Theoretical and experimental studies focus on synthesizing novel furanone-based compounds and evaluating their mechanisms of action against various cancer cell lines.
Research into bis-2(5H)-furanone derivatives has revealed significant anti-tumor activities. researchgate.netnih.gov One study synthesized a series of new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core. Several of these compounds exhibited potent inhibitory activity against various tumor cells. nih.gov The mechanism of action for the most promising compound (labeled 4e) was found to involve the induction of cell cycle arrest at the S-phase in C6 glioma cells. nih.gov Further spectroscopic investigations revealed that this compound could interact significantly with the DNA of the cancer cells, suggesting that DNA may be a key molecular target. researchgate.netnih.gov
Other studies on 4-biphenylamino-5-halo-2(5H)-furanones have identified compounds with significant inhibitory activity against human breast cancer cells (MCF-7). nih.gov The mechanism for these derivatives involves inducing cell cycle arrest at the G2/M phase. nih.gov This effect was linked to the compound's ability to bind to c-myc G-quadruplex DNA, leading to the downregulation of the c-myc proto-oncogene, which is critical for cancer cell proliferation. nih.gov These findings underscore the theoretical potential of the furanone skeleton as a basis for designing new anti-cancer drugs that target fundamental cellular processes like cell division and DNA integrity. mdpi.comspandidos-publications.com
Table 2: Anti-Cancer Activity of Selected Furanone Derivatives
| Furanone Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Bis-2(5H)-furanone | Compound 4e | C6 (Glioma) | 12.1 µM | S-phase cell cycle arrest; DNA interaction | nih.gov |
| 4-Biphenylamino-5-halo-2(5H)-furanone | Compound 3j | MCF-7 (Breast Cancer) | 11.8 µM | G2/M phase cell cycle arrest; Binds c-myc G4 DNA | nih.gov |
| 2(5H)-Furanone | - | HeLa (Cervical Cancer) | Not specified | G2/M phase cell cycle arrest; Induction of apoptosis | spandidos-publications.com |
Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Eag-1 potassium channel inhibition)
Molecular docking studies are pivotal in elucidating the potential binding modes and interactions of small molecules with protein targets. In the context of furanone compounds, these computational techniques have been employed to predict their interactions with various biological targets, including ion channels. For instance, molecular docking has been used to investigate the binding of furanone derivatives to the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. These studies, which utilized the crystal structure of the LasR ligand-binding domain, helped to understand how these compounds might modulate bacterial communication. acs.org
While specific molecular docking studies on the interaction between this compound and the Eag-1 potassium channel are not extensively detailed in the provided search results, the general application of these methods to furanone analogues suggests a viable approach for investigating potential inhibitory mechanisms. The process typically involves preparing the 3D structure of the protein and the ligand, followed by computational simulations to predict the most favorable binding orientation and affinity. The analysis of the resulting docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Structure-Activity Relationship (SAR) Studies for Anti-cancer Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For furanone and its analogues, SAR studies have provided valuable insights into the structural features required for anti-cancer activity.
Research on diarylpyrrolinone analogues, where the pyrrolinone nitrogen was replaced with an oxygen atom to form a furanone, led to the discovery of a furanone analog with sub-micromolar anti-cancer potency. researchgate.net This work highlights the importance of the heterocyclic core in defining the biological activity. Further modifications to the substituents on the indole (B1671886) nitrogen of these compounds were also explored, indicating that a systematic variation of different parts of the molecule is key to understanding the SAR. researchgate.net
Table 1: Interactive Data Table of Furanone Analogues and their Anti-cancer Activity
| Compound Class | Key Structural Features | Observed Activity | Reference |
| Diaryl Furanones | Replacement of pyrrolinone nitrogen with oxygen; varied indole nitrogen substituents | Sub-micromolar anti-cancer potency and tubulin polymerization inhibition | researchgate.net |
| Benzofurans | Ester or heterocyclic substitutions at C-2 position | Enhanced cytotoxic activity | mdpi.com |
| Benzofurans | N-phenethyl carboxamide at C-2 and morpholinyl substitution | Significantly enhanced antiproliferative activity | mdpi.com |
| Phaeosphaeride Analogues | Hydroxy groups and alkyl moiety variations | Contributed to cytotoxic activity | mdpi.com |
Other Biologically Relevant Activities of Furanones and Their Derivatives (e.g., antioxidative, antimelanogenic effects)
Beyond their anti-cancer potential, furanone derivatives have demonstrated a range of other biologically significant activities, including antioxidative and antimelanogenic effects.
One notable example is 4-hydroxy-5-methyl-3[2H]-furanone (HMF), which has been shown to possess potent antioxidative and antimelanogenic properties. nih.govresearchgate.net Studies on murine melanoma B16F10 cells revealed that HMF inhibits melanin (B1238610) formation effectively. nih.gov Its mechanism of action is twofold: it suppresses the gene expression of tyrosinase, a key enzyme in melanin synthesis, and it directly inhibits the enzymatic activity of pre-existing tyrosinase. nih.gov
The antioxidant activity of furanone derivatives is a recurring theme. For instance, extracts of Parkia timoriana, which contain furanone compounds, have shown significant free radical scavenging activity. researchgate.net Similarly, various essential oils containing furanone derivatives have been investigated for their antioxidant potential. mdpi.com
In the context of antimelanogenic effects, research has shown that derivatives of trimethoxybenzene can decrease melanin production in melanoma cells. koreascience.kr While not furanones themselves, this research into other small molecules highlights the ongoing search for effective and safe depigmenting agents, a category where furanone derivatives like HMF show promise. nih.govkoreascience.kr
Table 2: Interactive Data Table of Biological Activities of Furanone Derivatives
| Compound/Derivative | Biological Activity | Model System | Key Findings | Reference |
| 4-hydroxy-5-methyl-3[2H]-furanone (HMF) | Antioxidative, Antimelanogenic | Murine melanoma B16F10 cells | Inhibits tyrosinase gene expression and enzyme activity | nih.govresearchgate.net |
| Furanones from Parkia timoriana | Antioxidative, Antimicrobial | In vitro assays | Significant DPPH, ABTS, and phosphomolybdate scavenging activity | researchgate.net |
| Furanone Derivatives in Essential Oils | Antioxidative | In vitro assays | Potential to inhibit melanin production | mdpi.com |
Modulation of Physiological Responses by Furanone Compounds in Model Systems
Furanone compounds have been shown to modulate various physiological responses in different model systems, particularly in the context of bacterial communication, a process known as quorum sensing (QS).
Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-known for their ability to interfere with AHL-regulated QS systems in bacteria. cam.ac.uk These compounds can inhibit processes like swarming motility and biofilm formation in various bacterial species without affecting their growth. cam.ac.uk For example, furanone C30 has been identified as an inhibitor of LasR signaling in Pseudomonas aeruginosa. acs.org
Further studies have demonstrated the efficacy of furanone compounds in in vivo models. In mice infected with a QS-dependent strain of P. aeruginosa, treatment with specific furanone analogues resulted in a significant reduction in bacterial gene expression and increased bacterial clearance from the lungs, leading to improved survival rates. nih.gov
In addition to their role in modulating bacterial behavior, certain furanones have been implicated in the physiological processes of other organisms. For example, two 2[5H]-furanones produced by Lactobacillus helveticus are thought to be involved in cell-cell signaling and may play a role in the autolysis of this bacterium, which is important in cheese ripening. researchgate.net
The ability of furanones to modulate these physiological responses underscores their potential as tools for studying and manipulating complex biological systems.
Table 3: Interactive Data Table of Furanone Modulation of Physiological Responses
| Furanone Compound(s) | Model System | Physiological Response Modulated | Outcome | Reference |
| Halogenated Furanones | Serratia liquefaciens, Proteus mirabilis, Escherichia coli | Quorum Sensing (Swarming, Biofilm Formation) | Inhibition of swarming and biofilm formation | cam.ac.uk |
| Furanone C30 | Pseudomonas aeruginosa | Quorum Sensing (LasR signaling) | Inhibition of LasR signaling | acs.org |
| Synthetic Furanone Analogues | Mouse infection model with P. aeruginosa | Quorum Sensing | Reduced bacterial gene expression, increased bacterial clearance, improved survival | nih.gov |
| 2[5H]-Furanones | Lactobacillus helveticus | Cell-cell signaling, Autolysis | Potential involvement in bacterial autolysis | researchgate.net |
| Halogenated Furanones | Vibrio harveyi | Quorum Sensing (Bioluminescence) | Inhibition of QS-regulated bioluminescence | ucc.ie |
Computational and Theoretical Studies on 2,2,5 Trimethyl 3 2h Furanone
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical properties and biological activity. For furanone derivatives, the five-membered ring is not planar and can adopt various puckered conformations, often described as twist or envelope forms.
Studies on the closely related dihydro-2,2,5,5-tetramethyl-3(2H)-furanone reveal insights into the conformational dynamics of this class of compounds. researchgate.netnih.gov The furanone ring undergoes pseudorotation between different twist-envelope conformations. cdnsciencepub.com For 2,2,5-trimethyl-3(2H)-furanone, the presence of methyl groups at the C2 and C5 positions influences the conformational preference. The gem-dimethyl group at the C2 position and the single methyl group at the C5 chiral center will have preferred orientations to minimize steric hindrance.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of furanone derivatives. csic.esresearchgate.net These calculations provide information on molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding chemical reactivity and spectroscopic behavior.
Electronic Structure and Reactivity: DFT calculations on related furanone systems have been used to determine their molecular geometry and electronic structure. csic.es Natural Bond Orbital (NBO) analysis reveals the charge distribution across the molecule. For the furanone core, a positive charge is typically supported by the donor portion of the molecule, while the carbonyl group acts as an acceptor, creating a dipole moment. csic.es The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of reactivity. The HOMO-LUMO energy gap can be correlated with the chemical stability of the molecule. Studies on various furanones show that these values are sensitive to the substitution pattern on the ring. csic.es
An experimental ionization potential for this compound has been determined to be 9.04 ± 0.05 eV. nist.gov This value provides a benchmark for theoretical calculations of its electronic structure.
Spectroscopic Predictions: Theoretical calculations are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, proton-coupled 13C spectra and specific decoupling experiments were used to assign chemical shifts, showing that the C-5 methyl carbons appear at a lower field than the C-2 methyl carbons. researchgate.net Such studies, combining experimental data with theoretical predictions, are crucial for unambiguous structural elucidation. DFT calculations have also been successfully used to predict the vibrational circular dichroism (VCD) spectra of chiral furanones, allowing for the determination of their absolute configurations. researchgate.net
A summary of theoretical calculation methods used for related furanones is presented below.
| Compound Type | Method | Basis Set | Properties Calculated | Reference |
| Substituted 3(2H)-furanones | DFT (Gaussian 09) | - | Dipole moment, Polarizability | copernicus.org |
| Y-shaped chromophores | DFT (CPCM-M06-2x) | 6-31G* | NBO charges, Molecular geometry | csic.es |
| Furanone derivatives | DFT | - | Binding affinity, Interaction types | researchgate.net |
| Dihydro-furanone derivatives | LigandScout, AutoDock | - | Pharmacophore model, Docking score | cerradopub.com.br |
Predictive Modeling of Biological Interactions and Binding Affinities
In silico molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein. imrpress.com This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. jppres.com
Furanone derivatives are known for their aroma properties and often interact with olfactory receptors (ORs). A study screening key food odorants identified OR8D1 as a receptor for caramel (B1170704) furanone (4-hydroxy-2,5-dimethyl-3(2H)-furanone). nih.gov Another investigation tested several furanones, including 2,2-dimethyl-3(2H)-furanone, against the newly identified Furaneol receptor OR5M3, though no activation was observed for this specific compound. acs.orgtum.de These findings suggest that the substitution pattern on the furanone ring is critical for selective receptor activation.
Molecular docking simulations on furanone derivatives against various enzymes, such as acetylcholinesterase (AchE) and monoamine oxidase B (MAO-B), have been performed to assess their potential as inhibitors. researchgate.netcerradopub.com.br These studies calculate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the furanone ligand and amino acid residues in the protein's active site. cerradopub.com.brresearchgate.net For this compound, similar docking studies could be performed against a panel of olfactory receptors or other relevant biological targets to predict its binding affinity and potential biological activity. The typical binding energies for related furanones in such studies range from -5.0 to -8.0 kcal/mol, indicating potentially stable interactions. cerradopub.com.brjppres.com
Theoretical Pharmacokinetic Parameter Predictions (e.g., absorption and metabolic pathways)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of computational drug discovery and chemical safety assessment. nih.gov In silico tools like SwissADME and pkCSM are frequently used to estimate these parameters for novel or understudied compounds. jppres.comnih.gov
For this compound, a theoretical ADMET profile can be constructed based on its structure and by analogy with similar compounds. Key predicted parameters would include its lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, and potential for crossing the blood-brain barrier (BBB).
Studies on various phytochemicals, including furanone-containing compounds, often include ADMET prediction to assess their drug-likeness. nih.gov These analyses typically evaluate compliance with rules like Lipinski's Rule of Five, which helps to predict if a compound is likely to be an orally active drug.
The metabolic fate of furanones is also a subject of theoretical prediction. The furanone ring can be subject to various metabolic transformations, including oxidation, reduction of the carbonyl group, and hydrolysis of the lactone ring. The presence of methyl groups would also provide sites for oxidative metabolism by cytochrome P450 enzymes.
Below is a table of predicted pharmacokinetic parameters for this compound, based on computational models and data from similar structures.
| Parameter | Predicted Value/Classification | Significance |
| Molecular Weight | 126.15 g/mol | Conforms to drug-likeness rules |
| LogP (Lipophilicity) | ~0.9 | Indicates good membrane permeability |
| Water Solubility | Moderately soluble | Affects absorption and distribution |
| GI Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity |
| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions |
| Primary Metabolic Pathways | Oxidation, Glucuronidation, Ring-opening | Predicts routes of elimination |
Emerging Research Directions and Future Perspectives for 2,2,5 Trimethyl 3 2h Furanone
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of furanone derivatives is an active area of research, with a focus on improving efficiency and selectivity. Traditional methods for preparing furanones include solid-phase synthesis, cross-coupling reactions, and Maillard-type reactions. researchgate.net More recent approaches have explored innovative strategies to construct the furanone core.
One notable method involves the reaction of 2,2,5-trimethyl-3(2H)-furanone with 7-(2-oxoethoxy) coumarin (B35378) to produce an aldol (B89426), which then undergoes dehydration to yield the target derivative. daneshyari.com Another approach describes the electrooxidation of furfural (B47365), a biomass-derived compound, to produce 5-hydroxy-2(5H)-furanone with high faradaic efficiency and selectivity. rsc.org Furthermore, the synthesis of 5-alkoxy-2(5H)-furanones from furfural via a photochemical reaction has been reported. rsc.org
Researchers are also exploring metal-free C–N coupling reactions to synthesize amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones. rsc.org Additionally, a one-step, transition-metal-free reaction of benzidine (B372746) with 5-substituted 3,4-dihalo-2(5H)-furanones has been developed to create new bis-2(5H)-furanone derivatives. nih.gov These advancements highlight the ongoing efforts to develop more sustainable and efficient synthetic routes to furanone-based compounds.
Exploration of New Biological Targets and Therapeutic Applications
Furanone derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for therapeutic applications. researchgate.netnih.gov These compounds have been investigated for their anti-inflammatory, anticancer, antimicrobial, antifungal, antioxidant, anticonvulsant, and antiviral properties. researchgate.netresearchgate.netnih.govmdpi.com
Recent studies have also highlighted the potential of furanone derivatives as anticancer agents. For instance, new bis-2(5H)-furanone derivatives have shown significant inhibitory activity against certain glioma cells. nih.gov The mechanism of action for some of these compounds involves inducing cell cycle arrest and interacting with DNA. nih.gov The diverse biological activities of furanones underscore their potential for the development of new therapeutic agents. nih.govebi.ac.uk
Table 1: Investigated Therapeutic Potentials of Furanone Derivatives
| Therapeutic Area | Research Finding |
|---|---|
| Antimicrobial | Furanone derivatives inhibit biofilm formation and interfere with bacterial quorum sensing systems. mdpi.comnih.gov |
| Anticancer | Certain bis-2(5H)-furanone derivatives exhibit inhibitory activity against glioma cells by inducing cell cycle arrest. nih.gov |
| Anti-inflammatory | Furanone compounds are being explored for their potential as anti-inflammatory agents. researchgate.netresearchgate.netnih.gov |
| Antioxidant | The antioxidant properties of various furanone derivatives are under investigation. researchgate.netnih.gov |
Advanced Material Science Applications of Furanone-Derived Scaffolds
The unique chemical structure of furanones makes them valuable building blocks for the development of advanced materials. thieme-connect.com A scaffold, in materials science, is a three-dimensional structure that provides support for cell growth and tissue formation, often designed to mimic the natural extracellular matrix. numberanalytics.com Furanone-derived scaffolds are being explored for a variety of applications, particularly in the biomedical and materials science fields.
Furanone-initiated polymers are being developed for use in textiles, medical devices, and as delivery agents. google.com These polymers can be designed to have specific properties, such as being biodegradable. imdea.org For instance, furanone-containing polymers have been incorporated into dental materials to provide antibacterial properties without compromising mechanical strength. iu.edu These materials have shown a significant reduction in the viability of bacteria such as S. mutans. iu.edu
Furthermore, furanone derivatives can be covalently bound to polymer backbones to create materials with long-lasting functionality. google.com For example, furanone-modified nanofibers have demonstrated both antimicrobial and cell-adhesion inhibition properties. google.com The ability to tailor the properties of furanone-derived polymers and scaffolds opens up possibilities for their use in a wide range of advanced material applications, including coatings with high durability.
Integration of Omics Technologies in Understanding Furanone Biosynthesis and Metabolism
The application of "omics" technologies, such as genomics, transcriptomics, and metabolomics, has revolutionized the study of furanone biosynthesis and metabolism. mdpi.comresearchgate.net These powerful tools allow for a comprehensive analysis of the genes, transcripts, and metabolites involved in the production of these important compounds.
In the context of fruit flavor, omics approaches have been instrumental in identifying the biosynthetic pathways of key aroma compounds, including furanones. For example, in strawberries, the gene encoding a quinone oxidoreductase (FaQR) has been identified as a key enzyme in the final step of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) biosynthesis. oup.com Transcriptomic and metabolomic analyses have further elucidated the complex regulatory networks that control the production of furanones during fruit ripening. frontiersin.org
In microorganisms, omics technologies have been used to understand and engineer furanone production. nih.gov For instance, transcriptomics was used to study the molecular mechanisms of furanone production in Zygosaccharomyces rouxii, a yeast used in soy sauce fermentation. nih.gov This research identified key genes in the Embden-Meyerhof-Parnas (EMP) and Pentose (B10789219) Phosphate (PP) pathways that are crucial for the biosynthesis of HDMF and its ethyl analog, HEMF. nih.gov The integration of multi-omics data provides a holistic view of the biological systems involved in furanone production, enabling targeted strategies for enhancing their synthesis in various organisms. tandfonline.com
Table 2: Key Genes and Pathways in Furanone Biosynthesis Identified Through Omics
| Organism | Key Gene/Pathway | Omics Technology Applied | Finding |
|---|---|---|---|
| Strawberry (Fragaria x ananassa) | FaQR (quinone oxidoreductase) | Genomics, Transcriptomics | Identified as a key enzyme in the final step of HDMF biosynthesis. oup.com |
| Yeast (Zygosaccharomyces rouxii) | EMP and PP pathways | Transcriptomics, Enzymology | D-fructose addition enhances biomass and furanone production by upregulating key genes in these pathways. nih.gov |
| Microbispora sp. GMKU 363 | Type I PKS gene cluster | Genomics | A polyketide synthase (PKS) gene cluster was identified as responsible for linfuranone biosynthesis. asm.org |
Design of Furanone-Based Probes for Chemical Biology Studies
Chemical probes are small molecules designed to study and manipulate biological processes. uit.no Furanone-based probes are emerging as valuable tools in chemical biology for investigating a variety of cellular functions and targets. rsc.org The design of these probes often involves incorporating reporter groups, such as fluorophores or affinity tags, onto the furanone scaffold. ljmu.ac.uknih.gov
One significant application of furanone-based probes is in the study of quorum sensing. nih.gov Halogenated furanones have been developed as chemical probes to inhibit and study quorum sensing in bacteria. nih.gov By tagging these furanones with alkyne groups, researchers can use "click" chemistry to attach fluorescent dyes or biotin, allowing for the visualization and identification of the proteins that these probes interact with in living cells. rsc.org
Furanone derivatives are also being designed as probes for other biological targets. For example, fluorine-containing 3,4-diarylfuran-2(5H)-ones have been synthesized as selective inhibitors of cyclooxygenase-1 (COX-1), with the goal of developing imaging agents for this enzyme. bohrium.com Additionally, fluorescent probes based on furanone structures are being developed for the detection of specific molecules. A fluorescence resonance energy transfer (FRET)-based probe has been designed for the sensitive detection of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). mdpi.com The development of these sophisticated chemical tools is enabling a deeper understanding of the biological roles of furanones and their targets. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,5-dimethyl-3(2H)-furanone derivatives, and how do reaction parameters influence yield?
- Methodological Answer :
- Maillard Reaction : Thermal degradation of pentose sugars (e.g., xylose) with amino acids produces 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) as a major intermediate. Reaction temperature (100–140°C) and pH (4–6) critically affect yield .
- Rational Synthesis : Early methods involve condensation of diacetyl with glycolic acid under acidic conditions, achieving ~60% purity. Modern approaches use catalytic hydrogenation or enzymatic pathways .
- Experimental Design : Optimizing HDMF synthesis from rhamnose requires factorial design to evaluate temperature, pH, and substrate concentration .
Q. How can solubility data for furanones be experimentally determined and modeled for solvent selection?
- Methodological Answer :
- Use gravimetric or spectroscopic methods to measure solubility in polar (water, ethanol) and non-polar solvents (hexane). For example, HDMF solubility in ethanol at 25°C is 12.3 g/L, correlating with Hansen solubility parameters .
- Apply the modified Apelblat equation or NRTL model to predict solubility across temperatures (10–50°C) .
Q. What analytical techniques resolve enantiomers of chiral furanones like HDMF?
- Methodological Answer :
- Capillary Electrophoresis (CE) : Use β-cyclodextrin as a chiral selector in borate buffer (pH 9.2) to separate (R)- and (S)-HDMF with a resolution factor >1.5 .
- Chiral HPLC : Employ Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phase for baseline separation .
Advanced Research Questions
Q. How do conflicting reports on furanone stability in aqueous systems arise, and how can they be resolved?
- Methodological Answer :
- Discrepancies stem from pH-dependent degradation pathways. For example, HDMF degrades into 2-hydroxy-3,4-dioxopentanal under alkaline conditions but remains stable at pH 5. Use kinetic modeling (Arrhenius equation) and LC-MS to track degradation products .
- Compare results across matrices (e.g., fruit extracts vs. synthetic buffers) to isolate matrix effects .
Q. What mechanistic insights explain the antimicrobial activity of 2,5-dimethyl-3(2H)-furanone derivatives?
- Methodological Answer :
- HDMF inhibits Klebsiella pneumoniae and Staphylococcus aureus by disrupting membrane integrity (confirmed via LIVE/DEAD staining and SEM). Minimum inhibitory concentrations (MICs) range from 0.5–2.0 mg/mL .
- Use transcriptomics to identify downregulated genes in biofilm formation (e.g., luxS in quorum sensing) .
Q. How can biosynthetic pathways for furanones be engineered in microbial systems?
- Methodological Answer :
- Heterologously express key enzymes (e.g., FaQR in E. coli) to convert 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone into HDMF. Optimize induction (IPTG concentration, temperature) and use fed-batch fermentation to achieve titers >1.2 g/L .
- Employ CRISPR-Cas9 to knockout competing pathways (e.g., acetate production) in Saccharomyces cerevisiae .
Q. What experimental strategies address contradictions in Maillard reaction intermediates for furanone formation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
